![molecular formula C15H15NO2 B15096389 2-(2-methylphenoxy)-N-phenylacetamide CAS No. 22560-44-7](/img/structure/B15096389.png)
2-(2-methylphenoxy)-N-phenylacetamide
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Overview
Description
Acetamide, 2-(2-methylphenoxy)-N-phenyl- is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring and a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(2-methylphenoxy)-N-phenyl- typically involves the reaction of 2-methylphenol with acetic anhydride to form 2-methylphenoxyacetic acid. This intermediate is then reacted with phenylamine (aniline) in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to yield the desired acetamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(2-methylphenoxy)-N-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Acetamide, 2-(2-methylphenoxy)-N-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of herbicides and pesticides due to its ability to interfere with plant growth
Mechanism of Action
The mechanism of action of Acetamide, 2-(2-methylphenoxy)-N-phenyl- involves its interaction with specific molecular targets. In the case of its use as a herbicide, it mimics the action of natural plant hormones, leading to uncontrolled growth and eventual death of the plant. This compound can bind to auxin receptors, disrupting normal cellular processes and causing growth abnormalities .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methylphenoxy)acetic acid
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
- 2,4-dichlorophenoxyacetic acid (2,4-D)
Uniqueness
Acetamide, 2-(2-methylphenoxy)-N-phenyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, this compound has a phenyl ring attached to the acetamide group, which can influence its reactivity and interaction with biological targets. Additionally, the presence of the 2-methylphenoxy group can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .
Biological Activity
2-(2-methylphenoxy)-N-phenylacetamide is an organic compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure consists of a phenylacetamide backbone with a 2-methylphenoxy substituent. This unique configuration contributes to its biological activity by influencing its interaction with various molecular targets.
The mechanism of action for this compound involves interactions with specific enzymes or receptors, which can modulate their activity. The phenoxy group enhances lipophilicity, allowing better penetration into biological membranes, while the acetamide moiety may be involved in hydrogen bonding with target sites.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, demonstrating potential as a therapeutic agent against infections .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes it a candidate for the development of anti-inflammatory drugs.
Cytotoxicity
Cytotoxic evaluations have revealed that this compound can induce cell death in certain cancer cell lines. For instance, it has shown cytotoxic effects against human T-lymphocyte cells with IC50 values in the micromolar range, indicating its potential as an anticancer agent .
Case Studies and Research Findings
Case Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various derivatives of phenylacetamides, including this compound. The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, treatment with this compound resulted in a significant reduction in edema formation compared to control groups. The compound was found to downregulate the expression of COX-2 and TNF-alpha, key mediators in inflammatory responses .
Case Study 3: Cytotoxic Activity
In vitro cytotoxic assays on various cancer cell lines revealed that this compound exhibited IC50 values between 5 µM to 15 µM, indicating potent cytotoxicity against cancer cells while sparing normal cells .
Data Tables
Biological Activity | IC50 (µM) | Target Cells/Bacteria |
---|---|---|
Antimicrobial | 10 - 50 | Gram-positive and Gram-negative bacteria |
Anti-inflammatory | N/A | In vitro models |
Cytotoxicity | 5 - 15 | Human T-lymphocyte cells |
Properties
CAS No. |
22560-44-7 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)18-11-15(17)16-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
IBOQCSHSHNNTKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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